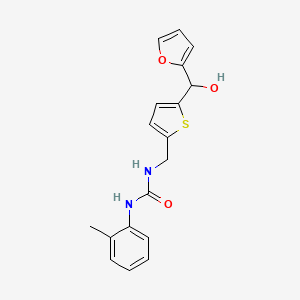

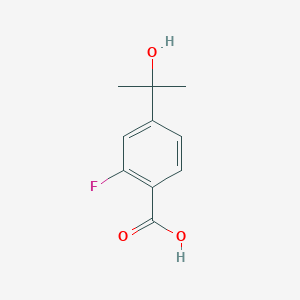

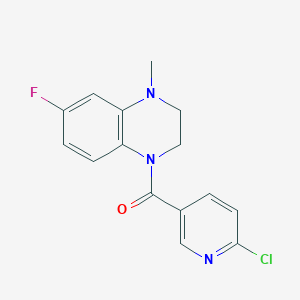

![molecular formula C11H10N2O B2747129 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile CAS No. 400082-07-7](/img/structure/B2747129.png)

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile, also known as 2-Aminoacetonitrile, is an important synthetic intermediate used in the synthesis of various compounds. It is a colorless liquid with a boiling point of 84 °C and a melting point of -17 °C. 2-Aminoacetonitrile is a versatile building block for the synthesis of a variety of compounds such as amides, esters, amines, and other derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies and Organic Synthesis

Anodic Oxidation in Aprotic Solvents : Research on the oxidation of 2-phenyl-3-arylaminoindoles, which share structural similarities with the query compound, in aprotic solvents like acetonitrile, reveals insights into their electrochemical behavior. These studies highlight the potential of such compounds in electrochemical synthesis and analysis, particularly in the development of new oxidation mechanisms and electrochemical sensors (Andruzzi & Trazza, 1978).

Electrochemical Oxidation and Photoluminescence : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound with functional groups similar to the query compound, on platinum electrodes was studied. This research could point to applications in developing photoluminescent materials and understanding the electrochemical properties of nitrile-containing aromatics (Ekinci et al., 2000).

Catalysis and Synthesis

Potassium Modified La-Mg Mixed Oxide Catalysis : Studies on the mono-methylation of phenylacetonitrile with dimethyl carbonate over potassium-promoted lanthanum-magnesium oxide catalysts suggest potential applications in catalysis, particularly in the synthesis of non-steroidal anti-inflammatory drugs. This research indicates the broader utility of nitrile compounds in pharmaceutical synthesis and catalytic processes (Molleti & Yadav, 2017).

Cathodic Reduction and Synthetic Applications : The cathodic reduction of diphenyl selenide in acetonitrile showcases the electrochemical reduction potential of related compounds, leading to the formation of unique products. Such methodologies could inspire the design of synthetic routes for the preparation of novel organic compounds, including those with amino and nitrile functionalities (Degrand et al., 1988).

Transformation of Primary Amines : The transformation of primary amines to N-monoalkylhydroxylamines illustrates the reactivity of amino and nitrile groups in synthesis, particularly in the context of producing hydroxylamine derivatives. This research could inform the development of new synthetic methodologies for compounds containing both amino and nitrile groups (Tokuyama et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds, such as amino-acetonitrile derivatives, have been found to targetPeptide deformylase in Helicobacter pylori .

Mode of Action

It’s known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack.

Biochemical Pathways

Acetonitrile is known to be a key intermediate in various organic synthesis pathways .

Pharmacokinetics

Similar compounds are known to be quickly absorbed into the bloodstream and metabolized .

Result of Action

Amino-acetonitrile derivatives are known to cause a spastic paralysis and rapid expulsion from the host when used as anthelmintics .

Action Environment

It’s known that acetonitrile is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .

Eigenschaften

IUPAC Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHJDCGQNRTTR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)

![4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)